2-phenyl-2-sulfamoylacetamide 2-phenyl-2-sulfamoylacetamide
Brand Name: Vulcanchem
CAS No.: 90007-56-0
VCID: VC11625475
InChI:
SMILES:
Molecular Formula: C8H10N2O3S
Molecular Weight: 214.2

2-phenyl-2-sulfamoylacetamide

CAS No.: 90007-56-0

Cat. No.: VC11625475

Molecular Formula: C8H10N2O3S

Molecular Weight: 214.2

Purity: 95

* For research use only. Not for human or veterinary use.

2-phenyl-2-sulfamoylacetamide - 90007-56-0

Specification

CAS No. 90007-56-0
Molecular Formula C8H10N2O3S
Molecular Weight 214.2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-Phenyl-2-sulfamoylacetamide features a central acetamide framework substituted at the α-position with both a phenyl group and a sulfamoyl (SO₂NH₂) functional group. The molecular formula is inferred as C₁₀H₁₂N₂O₃S, derived from the acetamide backbone (C₂H₅NO), a phenyl ring (C₆H₅), and the sulfamoyl group (SO₂NH₂). The compound’s planar structure enables conjugation between the carbonyl and sulfonamide groups, influencing its reactivity and stability .

Spectroscopic Properties

While direct spectral data for 2-phenyl-2-sulfamoylacetamide are unavailable, analogs such as 2-diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide (1b) provide insights. For example:

  • ¹H-NMR: Peaks at δ 7.64–7.27 ppm correspond to aromatic protons, while signals near δ 3.34–3.10 ppm relate to methyl groups on the acetamide nitrogen .

  • ¹³C-NMR: Resonances at δ 161.8 ppm (carbonyl carbon) and δ 141.9–126.4 ppm (aromatic carbons) are characteristic .

  • IR: Strong absorption bands at 1656 cm⁻¹ (C=O stretch) and 1332 cm⁻¹ (S=O asymmetric stretch) confirm functional groups .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of sulfamoylacetamides typically follows a multi-step protocol involving sulfonation and amidation (Figure 1) :

Step 1: Synthesis of 2-Chloroacetamide Derivatives
2-Chloroacetamide (5a) is prepared by reacting 2-chloroacetyl chloride with secondary amines (e.g., dimethylamine) in dichloromethane . For 2-phenyl-2-sulfamoylacetamide, the starting material would likely be 2-chloro-N-phenylacetamide.

Step 2: Sulfonation and Sulfamoylation
The chloroacetamide is treated with sodium sulfite to form sodium sulfonate, which is then refluxed with phosphorus oxychloride (POCl₃) to yield sulfonyl chloride intermediates (6a–d). Subsequent reaction with amines (e.g., diphenylamine) produces sulfamoylacetamides (7e–h) .

Table 1: Representative Yields of Sulfamoylacetamides

Starting AmineProductYield (%)
Diphenylamine7b16
N-Methylaniline7e30
Dibenzylamine7h88

Reactivity and Functionalization

Sulfamoylacetamides participate in intramolecular carbene C-H insertion reactions catalyzed by Cu(acac)₂. For example, heating 2-diazo-2-sulfamoylacetamide (1b) in toluene yields benzo[c]isothiazole derivatives (2b) via aromatic 1,5-C-H insertion (90% yield) . This reactivity highlights the compound’s utility in constructing nitrogen-sulfur heterocycles.

Physicochemical Properties

Thermal Stability

While specific data for 2-phenyl-2-sulfamoylacetamide are lacking, related sulfamoylacetamides exhibit decomposition temperatures above 150°C, as evidenced by thermal gravimetric analysis (TGA) of analogous compounds .

Solubility and LogP

The compound is sparingly soluble in water due to its hydrophobic phenyl and sulfonamide groups. Estimated LogP values for similar structures range from 2.68 to 3.50, indicating moderate lipophilicity .

Applications in Organic Synthesis

Heterocycle Formation

2-Phenyl-2-sulfamoylacetamide serves as a precursor to benzo[c]isothiazoles and indolin-2-ones via carbene insertion (Table 2). These heterocycles are pharmacologically relevant, with applications in antiviral and anticancer drug development .

Table 2: Products from Intramolecular C-H Insertion

SubstrateProductYield (%)
1b2b90
1c3c76
1d3d85

Agrochemical Intermediates

Sulfamoylacetamides are intermediates in synthesizing sulfonylurea herbicides. The phenyl group enhances binding to acetolactate synthase (ALS), a target enzyme in weed control .

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